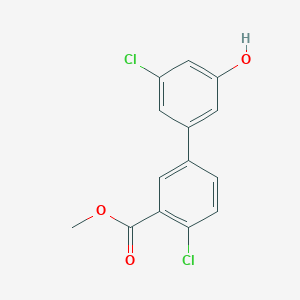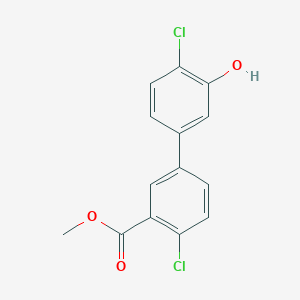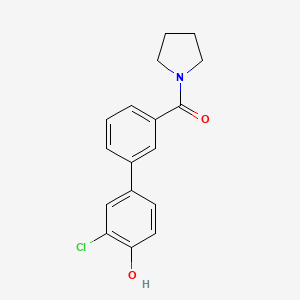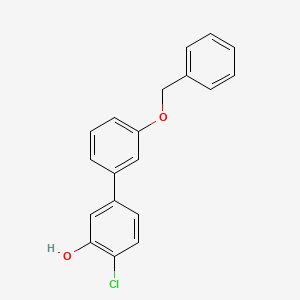
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
Vue d'ensemble
Description
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (3CPP) is a phenolic compound with a wide range of scientific applications. It is a synthetic phenolic compound that has been used for various purposes, including as a pharmaceutical intermediate, a reagent for organic synthesis, and a research tool for studying the structure and function of proteins. 3CPP has been studied for its potential therapeutic applications due to its ability to bind to proteins, which can alter their structure and function.
Applications De Recherche Scientifique
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used as a research tool in various areas of scientific research. It has been used to study the structure and function of proteins, as it binds to proteins and alters their structure and function. 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has also been used in studies of enzyme inhibition, as it can inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase. Additionally, 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used for the study of drug metabolism, as it can inhibit the activity of enzymes involved in drug metabolism.
Mécanisme D'action
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% binds to proteins and alters their structure and function. It binds to the active site of enzymes, blocking the binding of substrates to the enzyme and thus inhibiting its activity. 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% also binds to proteins involved in drug metabolism, inhibiting their activity and thus affecting the metabolism of drugs.
Biochemical and Physiological Effects
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential therapeutic applications due to its ability to bind to proteins and alter their structure and function. It has been shown to inhibit the activity of enzymes involved in drug metabolism, which can affect the metabolism of drugs. It has also been studied for its potential to inhibit the activity of cytochrome P450 and monoamine oxidase, which can affect the metabolism of drugs and other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% for lab experiments is its ability to bind to proteins and alter their structure and function. This makes it a useful tool for studying the structure and function of proteins. However, there are some limitations to using 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% for lab experiments. It is a synthetic compound, so it may not be as effective as natural compounds in certain experiments. Additionally, it can be toxic in high concentrations, so it must be used with caution.
Orientations Futures
There are several potential future directions for research involving 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. One potential direction is to study its potential therapeutic applications, such as its ability to inhibit the activity of enzymes involved in drug metabolism. Additionally, it could be studied for its potential to inhibit the activity of cytochrome P450 and monoamine oxidase, which can affect the metabolism of drugs and other molecules. Additionally, 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% could be used to study the structure and function of proteins, as it binds to proteins and alters their structure and function. Finally, 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% could be used to study the effects of environmental pollutants on proteins, as it binds to proteins and alters their structure and function.
Méthodes De Synthèse
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized through a multi-step process. The first step is the synthesis of 3-chloro-5-hydroxy-3-pyrrolidinylcarbonylphenylphenol (3CHP) through a reaction between 3-chlorophenol and 3-pyrrolidinylcarbonylphenylphenol. This reaction is catalyzed by a base, such as sodium hydroxide. The next step is the conversion of 3CHP to 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% through a reaction with chloroacetic acid. This reaction is also catalyzed by a base, such as sodium hydroxide. The final step is the purification of the product through recrystallization.
Propriétés
IUPAC Name |
[3-(3-chloro-5-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-9-14(10-16(20)11-15)12-4-3-5-13(8-12)17(21)19-6-1-2-7-19/h3-5,8-11,20H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOFCENATNMRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686184 | |
| Record name | (3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261897-37-3 | |
| Record name | (3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)





